Phenoxyacetoxysuccinimide
Overview
Description
Phenoxyacetoxysuccinimide is a chemical compound known for its versatile applications in various fields of scientific research It is characterized by the presence of a phenoxy group attached to an acetoxysuccinimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxyacetoxysuccinimide can be synthesized through several synthetic routes. One common method involves the reaction of phenoxyacetic acid with succinic anhydride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process begins with the preparation of phenoxyacetic acid and succinic anhydride, followed by their reaction in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: Phenoxyacetoxysuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where the phenoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require specific catalysts or solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetoxysuccinic acid, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
Phenoxyacetoxysuccinimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antifungal and anticancer activities.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of phenoxyacetoxysuccinimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes .
Comparison with Similar Compounds
Phenoxyacetoxysuccinimide can be compared with other similar compounds, such as:
Phenoxyacetic acid: Shares the phenoxy group but lacks the succinimide moiety.
Succinimide: Contains the succinimide moiety but lacks the phenoxy group.
Phenoxyacetoxysuccinic acid: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to the combination of the phenoxy and succinimide groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-phenoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVSRKAVRAVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191974 | |
Record name | Phenoxyacetoxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38678-58-9 | |
Record name | Phenoxyacetoxysuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038678589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxyacetoxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Phenoxyacetoxysuccinimide's reactivity with 3-(3-amino-3-carboxy-n-propyl)uridine in tRNA?
A1: The research paper [] focuses on identifying the specific nucleoside within E. coli tRNA that reacts with this compound. The study found that this compound selectively modifies 3-(3-amino-3-carboxy-n-propyl)uridine. This finding suggests that this compound could be used as a reagent to probe the structure and function of tRNA, specifically targeting this modified nucleoside. Further research is needed to understand the downstream effects of this interaction on tRNA function and protein synthesis.
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